4-Fluoro-2,1,3-benzoxadiazole
Overview
Description
4-Fluoro-2,1,3-benzoxadiazole is a chemical compound known for its unique properties and applications in various scientific fields. It is a derivative of benzoxadiazole, characterized by the presence of a fluorine atom at the fourth position. This compound is widely used as a fluorogenic labeling reagent, particularly in the analysis of amino acids and peptides .
Mechanism of Action
Target of Action
4-Fluoro-2,1,3-benzoxadiazole, also known as 4-Fluorobenzofurazan, is primarily used as a fluorescent labeling reagent . It is used in the detection and analysis of various biomolecules, particularly amino acid neurotransmitters .
Mode of Action
The compound works by reacting with the amino or mercapto groups of biomolecules to form corresponding derivatives . The derivatives formed are fluorescent, allowing for the detection and analysis of the biomolecules .
Biochemical Pathways
Given its use in the detection of amino acid neurotransmitters , it can be inferred that it plays a role in the pathways involving these neurotransmitters.
Result of Action
The primary result of the action of this compound is the formation of fluorescent derivatives with biomolecules, particularly amino acid neurotransmitters . This fluorescence allows for the detection and analysis of these biomolecules, contributing to various fields of research and clinical studies.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in a cool, well-ventilated place . Furthermore, the compound should be kept away from heat and open flames, as it is classified as a flammable liquid .
Biochemical Analysis
Biochemical Properties
4-Fluoro-2,1,3-benzoxadiazole has been characterized as a fluorogenic labeling reagent for high-speed, online microdialysis-capillary electrophoresis (MD-CE) assays for amino acid neurotransmitters . It reacts with amino acids to form derivatives that can be detected by their fluorescence .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with amino acids and peptides. It is used to derivatize these biomolecules, enabling their detection through fluorescence
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is used for the derivatization of amino acids and peptides, which are then analyzed using high-performance liquid chromatography (HPLC)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2,1,3-benzoxadiazole typically involves the nitration of 4-fluoroaniline followed by cyclization. The reaction conditions often include the use of strong acids and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Derivatization: It is commonly used in derivatization reactions to form fluorescent derivatives for analytical purposes
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and alkyl halides are used.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions include various substituted benzoxadiazoles and fluorescent derivatives used in analytical chemistry .
Scientific Research Applications
4-Fluoro-2,1,3-benzoxadiazole has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
7-Fluorobenzofurazan-4-sulfonamide: Another fluorogenic reagent used for similar applications.
4-(-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole: Known for its reactivity towards thiols and amines.
4-(aminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole: Used in the analysis of biological samples.
Uniqueness
4-Fluoro-2,1,3-benzoxadiazole is unique due to its high reactivity and specificity towards primary amines, making it an excellent choice for fluorescence-based detection methods. Its stability and ease of use further enhance its applicability in various scientific fields .
Properties
IUPAC Name |
4-fluoro-2,1,3-benzoxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZQJBBZKDVVFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404812 | |
Record name | 4-Fluoro-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29270-55-1 | |
Record name | 4-Fluoro-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-fluoro-2,1,3-benzoxadiazole synthesized according to the research?
A1: The research paper describes the synthesis of this compound from 2,6-difluoroaniline. [] The process involves treating 2,6-difluoroaniline with sodium azide. This reaction leads to the formation of the desired this compound. []
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